molecular formula C16H15ClN2O4 B5001234 3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide

3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide

Cat. No.: B5001234
M. Wt: 334.75 g/mol
InChI Key: QZPMFICEAMRXEH-UHFFFAOYSA-N
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Description

3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxy group, and a nitrophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide typically involves the following steps:

    Chlorination: The chloro group is introduced by treating the nitrated compound with thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethyl alcohol in the presence of a suitable catalyst.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 3-chloro-4-ethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux conditions.

Major Products

    Reduction: 3-chloro-4-ethoxy-N-(4-methyl-2-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 3-chloro-4-ethoxybenzoic acid and 4-methyl-2-nitroaniline.

Scientific Research Applications

3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-ethoxy-N-(2-methyl-4-nitrophenyl)benzamide: Similar structure but with a different position of the methyl group.

    5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a methoxy group and a sulfamoylphenyl group instead of the ethoxy and nitrophenyl groups.

Uniqueness

3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The combination of the chloro, ethoxy, and nitrophenyl groups makes it a versatile compound for various applications, distinguishing it from other benzamide derivatives.

Properties

IUPAC Name

3-chloro-4-ethoxy-N-(4-methyl-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-3-23-15-7-5-11(9-12(15)17)16(20)18-13-6-4-10(2)8-14(13)19(21)22/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPMFICEAMRXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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